Chlorendic acid

Overview

Description

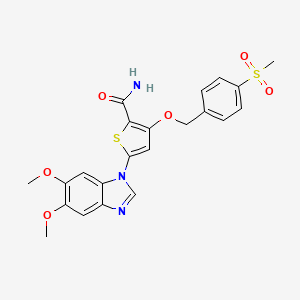

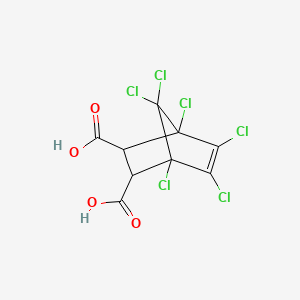

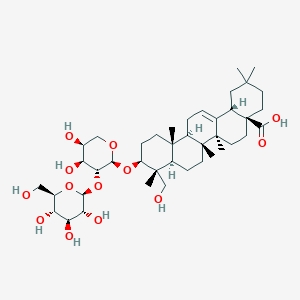

Chlorendic acid, also known as 1,4,5,6,7,7-hexachlorobicyclo[2.2.1]-hept-5-ene-2,3-dicarboxylic acid, is a chlorinated carboxylic acid. It is widely used in the synthesis of flame retardants and polymers. This compound is a common breakdown product of several organochlorine insecticides and is known for its high stability and resistance to hydrolytic dechlorination .

Mechanism of Action

Target of Action

Chlorendic acid is a chlorinated carboxylic acid used in the synthesis of some flame retardants and polymers . It is a common breakdown product of several organochlorine insecticides

Mode of Action

The mode of action of this compound is primarily through its role as an intermediate in the synthesis of flame retardants and polymers . It is also used as a hardening agent in epoxy resins used in the manufacture of printed circuit boards . When heated, it loses water at 200 °C, forming an anhydride with a melting point of 230–235 °C .

Biochemical Pathways

It has been suggested that the oxidative degradation of this compound occurs through the production of fenton-mediated hydroxyl radicals . This suggests that this compound may influence oxidative stress pathways in organisms.

Pharmacokinetics

It is known that this compound is slightly soluble in water and nonpolar organic solvents (eg, benzene, hexane, carbon tetrachloride), and it is easily soluble in slightly polar organic solvents (ethanol, methanol, acetone) . These properties may influence its bioavailability and distribution within the body.

Result of Action

It has been observed that several fungal isolates could degrade this compound in liquid media up to 45% . The this compound degrading fungal isolates produced higher levels of hydroxyl radicals when exposed to the pollutant when compared to non-exposed controls .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, it has been observed that the presence of fungi in a this compound polluted soil can degrade this highly chlorinated organic pollutant . This suggests that the efficacy and stability of this compound can be influenced by the presence of certain microorganisms in the environment.

Biochemical Analysis

Biochemical Properties

Chlorendic acid plays a significant role in biochemical reactions, particularly in the synthesis of oligoesters with potential flame retardant properties . It interacts with aliphatic diols to form these oligoesters, and the degradation by chlorine radicals is responsible for the flame retardancy . This compound also forms salts with metals and esters, which are crucial in various biochemical processes .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with chlorine radicals can lead to changes in cellular metabolism, impacting the overall cellular function . Additionally, this compound’s stability and resistance to degradation make it a persistent compound in cellular environments .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules and enzyme inhibition or activation. This compound can inhibit certain enzymes involved in cellular metabolism, leading to changes in gene expression and cellular function . The compound’s ability to form salts and esters also plays a role in its biochemical activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is stable and resistant to degradation, which means its effects can persist over long periods . Studies have shown that this compound can have long-term effects on cellular function, particularly in in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal impact on cellular function, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed in studies, indicating that there is a specific dosage range where this compound’s effects become significant .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound’s interaction with chlorine radicals and its ability to form salts and esters play a crucial role in its metabolic activity . These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism .

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. These interactions affect the compound’s localization and accumulation within cellular compartments . The stability and resistance to degradation of this compound also influence its transport and distribution .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, affecting its activity and function . This compound’s ability to form salts and esters also plays a role in its subcellular localization .

Preparation Methods

Synthetic Routes and Reaction Conditions: Chlorendic acid is industrially produced through a Diels-Alder reaction. This involves the reaction of hexachlorocyclopentadiene with maleic anhydride in a solvent such as monochlorobenzene at elevated temperatures . The reaction yields chlorendic anhydride, which can be hydrolyzed to form this compound.

Industrial Production Methods: The industrial production of this compound typically involves the following steps:

Reaction: Hexachlorocyclopentadiene and maleic anhydride are reacted in a solvent at elevated temperatures.

Hydrolysis: The resulting chlorendic anhydride is hydrolyzed to this compound using an aqueous base.

Purification: The crude product is purified through crystallization or other suitable methods to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: Chlorendic acid undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form chlorinated derivatives.

Reduction: Reduction reactions can convert this compound to less chlorinated compounds.

Substitution: this compound can undergo substitution reactions, where chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Nucleophiles like hydroxide ions or amines are commonly used in substitution reactions.

Major Products Formed:

Oxidation: Chlorinated derivatives of this compound.

Reduction: Less chlorinated compounds.

Substitution: Compounds with substituted functional groups.

Scientific Research Applications

Chlorendic acid has a wide range of applications in scientific research and industry:

Chemistry: Used as an intermediate in the synthesis of unsaturated flame-retardant polyester resins and plasticizers.

Medicine: Limited applications in medicine, primarily related to its use in research on environmental pollutants.

Comparison with Similar Compounds

Hexachlorocyclopentadiene: A precursor in the synthesis of chlorendic acid.

Maleic Anhydride: Reacts with hexachlorocyclopentadiene to form chlorendic anhydride.

Chlorendic Anhydride: The anhydride form of this compound, used in similar applications.

Uniqueness: this compound is unique due to its high chlorine content and stability, making it an effective flame retardant. Its resistance to hydrolytic dechlorination and ability to form stable salts and esters further distinguish it from other similar compounds .

Properties

IUPAC Name |

1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4Cl6O4/c10-3-4(11)8(13)2(6(18)19)1(5(16)17)7(3,12)9(8,14)15/h1-2H,(H,16,17)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJKGDNKYTKCJKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C2(C(=C(C1(C2(Cl)Cl)Cl)Cl)Cl)Cl)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4Cl6O4 | |

| Record name | CHLORENDIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18073 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2020268 | |

| Record name | Chlorendic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2020268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Chlorendic acid appears as fine white free-flowing crystals or white powder. Odorless. (NTP, 1992), White odorless solid; [CAMEO] | |

| Record name | CHLORENDIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18073 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chlorendic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4288 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

less than 1 mg/mL at 70 °F (NTP, 1992), Slightly soluble in nonpolar organic solvents (e.g., benzene); readily soluble in methanol, ethanol and acetone, In water, 0.35 g/100 g @ 25 °C | |

| Record name | CHLORENDIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18073 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CHLORENDIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2915 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.95 (NTP, 1992) - Less dense than water; will float | |

| Record name | CHLORENDIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18073 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

0.00000003 [mmHg], 1.4X10-8 mm Hg @ 25 °C /Estimated/ | |

| Record name | Chlorendic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4288 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CHLORENDIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2915 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystalline solid | |

CAS No. |

115-28-6 | |

| Record name | CHLORENDIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18073 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chlorendic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115-28-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlorendic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000115286 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CHLORENDIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41876 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | CHLORENDIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22231 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid, 1,4,5,6,7,7-hexachloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Chlorendic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2020268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4,5,6,7,7-hexachloro-8,9,10-trinorborn-5-ene-2,3-dicarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.708 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLORENDIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2915 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

406 to 410 °F (NTP, 1992), 208-210 °C, sealed tube; 230-235 °C, open tube, Melting point: decomposes to the anhydride. | |

| Record name | CHLORENDIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18073 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CHLORENDIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2915 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the chemical structure and formula of chlorendic acid?

A1: this compound, also known as 1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid, is a highly chlorinated dicarboxylic acid. Its molecular formula is C9H6Cl6O4.

Q2: What is the molecular weight of this compound?

A2: The molecular weight of this compound is 380.83 g/mol.

Q3: Are there any spectroscopic data available for this compound?

A3: Yes, infrared (IR) spectroscopy has been utilized to study maleate/fumarate isomerization in unsaturated polyesters containing this compound. []

Q4: What are the primary applications of this compound?

A4: this compound is primarily used as a reactive flame retardant, a chemical intermediate, a hardening agent, and an extreme pressure lubricant. [] It's also widely used in the production of fire-retardant polyester resins and plasticizers. [, ]

Q5: How does the structure of this compound contribute to its flame-retardant properties?

A5: The high chlorine content in this compound plays a crucial role in its flame-retardant properties. [, ] When exposed to heat, this compound releases chlorine radicals, which can interrupt the radical chain reactions involved in combustion.

Q6: Does the incorporation of this compound affect the thermal stability of materials?

A6: Research indicates that incorporating this compound into polyesters can influence their thermal stability. [, , ] The specific effects depend on the molar ratio of this compound to other components like isophthalic acid.

Q7: How does this compound compare to other flame retardants in terms of performance?

A7: While this compound is an effective flame retardant, it's important to consider alternatives. Maleic acid, for instance, has shown significant potential in reducing smoke and toxic gases during the burning of polyurethane foams. []

Q8: How does this compound perform in different environmental conditions?

A8: Research has investigated the stability of this compound under various conditions. For instance, its degradation in aqueous TiO2 suspensions under UV radiation was found to follow a Langmuir-Hinshelwood type equation, indicating strong adsorption. [] This information is crucial for understanding its persistence and fate in the environment.

Q9: Is this compound toxic? What are the potential health effects of exposure?

A9: Yes, this compound is considered toxic. Studies have shown it to be a carcinogen in rodents, causing an increased incidence of liver tumors. [, , ] Exposure can cause skin, eye, and respiratory tract irritation. []

Q10: How is this compound metabolized and excreted in the body?

A10: Studies in rats revealed that this compound is absorbed, metabolized primarily in the liver, and excreted mainly through bile into the feces. []

Q11: What are the byproducts of this compound degradation?

A12: Photocatalytic degradation of this compound in the presence of TiO2 produces HCl, H2O, and this compound anhydride as the main byproducts. [] Research also suggests the formation of other byproducts like formic acid, chloride, and chlorate during electrochemical degradation. [] Further research is needed to assess the toxicity and environmental fate of these byproducts.

Q12: What analytical techniques are used to quantify this compound?

A14: Common methods for this compound quantification include high-performance liquid chromatography (HPLC) with UV detection [, , ] and gas chromatography equipped with an electron capture detector. []

Q13: What computational chemistry methods are used to study this compound?

A15: While specific computational studies on this compound are not detailed in the provided papers, QSAR (Quantitative Structure-Activity Relationship) models are commonly employed to predict the toxicity and environmental fate of chemicals. []

Q14: What are the future research directions for understanding and mitigating the risks associated with this compound?

A16:

Bioremediation: Further exploration of fungal and microbial degradation pathways for efficient bioremediation strategies. [] * Alternative Flame Retardants: Continued research and development of safer and more environmentally friendly alternatives. [] * Toxicity of Byproducts: In-depth investigation into the toxicological profiles and environmental fate of this compound degradation byproducts. [, ]* Analytical Method Development:* Development of more sensitive and specific analytical methods for the detection and quantification of this compound and its byproducts in various environmental matrices.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

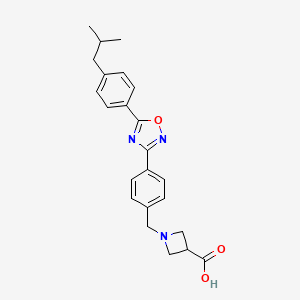

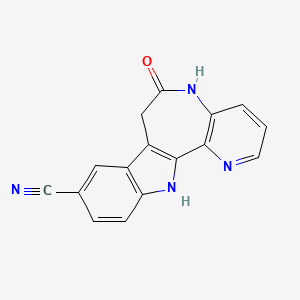

![(2S)-1-[4-[4-[bis(2-chloroethyl)amino]phenyl]butanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B1668638.png)

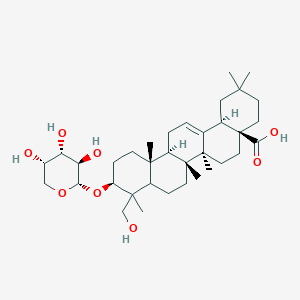

![2-[3-[(4-Fluorophenyl)sulfonyl-methylamino]-1,2,3,4-tetrahydrocarbazol-9-yl]acetic acid](/img/structure/B1668647.png)